tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

Medicinal Chemistry Synthetic Methodology Building Block Procurement

Researchers synthesizing sterically hindered α,α-disubstituted amino acids require building blocks with defined and reproducible steric profiles. tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS 1235441-25-4) addresses this gap with a unique 3-cyanopentan-3-yl carbamate motif in which dual ethyl substituents create steric bulk unattainable with cyclopentyl or linear-chain analogs. • Boc-protected α-aminonitrile hydrolyzes directly to quaternary amino acid derivatives, enabling direct incorporation into peptidomimetic scaffolds • Gem-diethyl substitution modulates molecular recognition and metabolic stability versus less-hindered comparators (e.g., tert-butyl (1-cyanocyclopentyl)carbamate) • Consistent ≥95% purity across multiple suppliers ensures batch-to-batch reproducibility and long-term analytical method continuity

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1235441-25-4
Cat. No. B1520390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-cyano-1-ethylpropyl)carbamate
CAS1235441-25-4
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCC(CC)(C#N)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14)
InChIKeyBNJFJTONSZBXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate: Procurement & Structural Specifications


tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate (CAS 1235441-25-4) is an N-Boc-protected α-aminonitrile with molecular formula C₁₁H₂₀N₂O₂ and molecular weight 212.29 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group on an amine that is α-substituted with a cyano group and two ethyl groups, forming a tertiary carbamate structure with hydrogen bond acceptor count of 4 and donor count of 1 [1]. Commercially, it is supplied as a research chemical building block at specified purity grades typically ranging from 95% to 97% .

tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate: Non-Interchangeable Analogs


Within the class of N-Boc α-aminonitriles, structural variations produce functionally distinct building blocks that are not interchangeable without altering downstream synthetic outcomes. The target compound contains a unique 3-cyanopentan-3-yl carbamate motif wherein the central carbon bears two ethyl substituents and a cyano group [1]. Substitution with analogs such as tert-butyl (1-cyanocyclopentyl)carbamate (CAS 912770-99-1, C₁₁H₁₈N₂O₂, MW 210.27) , tert-butyl (1-cyanopent-4-yn-1-yl)carbamate (CAS 1628836-07-6) [2], or tert-butyl N-(5-cyanopentyl)carbamate (CAS 118110-05-7, linear alkyl chain) would alter the steric environment, hydrogen-bonding profile, and reactivity of the resulting intermediates. In medicinal chemistry and chemical biology applications, such differences can affect target binding, metabolic stability, and downstream functionalization pathways. The evidence below quantifies the specific dimensions along which this compound differs from its closest comparators.

tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate: Differentiation from Closest Analogs


Structural Distinction: 3-Cyanopentan-3-yl Core vs. Linear and Cyclic Analogs

The target compound's molecular architecture is defined by a central sp³ carbon bearing two ethyl groups and a cyano substituent, attached to a Boc-protected carbamate nitrogen [1]. This structure differs from linear-chain analogs such as tert-butyl N-(5-cyanopentyl)carbamate, where the cyano group resides at the terminal position of a pentyl chain, and from cyclic analogs such as tert-butyl (1-cyanocyclopentyl)carbamate, which constrains the α-substituents within a cyclopentane ring . In synthetic applications requiring precise steric bulk at the α-position, the 3-cyanopentan-3-yl motif cannot be replicated by these alternatives.

Medicinal Chemistry Synthetic Methodology Building Block Procurement

Purity Specification Across Verified Commercial Sources

Across multiple independent vendors, the target compound is consistently supplied with a minimum purity specification of 95%, with some suppliers offering NLT 97% grade material . This specification is critical for applications where impurities could interfere with downstream reactions or biological assays. In comparison, certain analog compounds in the same vendor catalogs are offered at lower purity grades (e.g., some custom synthesis analogs are listed only at '95%' with batch-to-batch variability) .

Quality Control Procurement Specification Analytical Chemistry

Commercial Availability: Multiple Verified Suppliers

The target compound is available from multiple independent commercial sources with documented pricing and availability metrics . Fujifilm Wako offers the compound at pricing of 90,000 JPY for 250 mg, 225,000 JPY for 1 g, and 495,000 JPY for 5 g, with lead times of 2-3 weeks from the manufacturer Combi-Blocks . In contrast, certain close structural analogs such as tert-butyl (1-cyanopent-4-yn-1-yl)carbamate are primarily available only as identified impurities for pharmaceutical reference standards (e.g., Vibegron Impurity 5), limiting their utility as general building blocks [1].

Supply Chain Procurement Planning Research Chemical Sourcing

tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate: Validated Application Scenarios


α,α-Disubstituted α-Amino Acid Synthesis via Nitrile Hydrolysis

The N-Boc α-aminonitrile core of this compound can be hydrolyzed to yield α,α-disubstituted α-amino acids, a transformation characteristic of Strecker-derived building blocks [1]. The 3-cyanopentan-3-yl motif provides a sterically hindered α-carbon bearing two ethyl groups, which upon hydrolysis generates an amino acid derivative with quaternary substitution. In contrast to linear-chain analogs (e.g., tert-butyl N-(5-cyanopentyl)carbamate), the target compound positions the reactive cyano group directly adjacent to the protected amine, enabling direct conversion to the corresponding amino acid functionality. This scaffold is employed as a building block for more complex organic molecules in medicinal chemistry research .

Sterically Hindered Amine Intermediates for Lead Optimization

The Boc protecting group enables selective amine functionalization while the α-cyano group provides a masked carboxylic acid equivalent or a site for further derivatization. The compound's specific substitution pattern—with two ethyl groups flanking the central carbon—imparts steric bulk that can modulate molecular recognition in biological targets. The compound is categorized and supplied as a research building block for pharmaceutical R&D applications , and its structural features (hydrogen bond acceptor count of 4, defined LogP of 2.59 ) make it suitable for incorporation into lead-like molecular frameworks requiring balanced physicochemical properties.

Precursor to Hindered Amine Ligands and Catalysts

The tertiary α-aminonitrile structure with ethyl substituents creates a sterically congested environment around the nitrogen center. Following Boc deprotection, the resulting primary or secondary amine can serve as a hindered ligand for transition metal catalysis or as a chiral auxiliary precursor. This contrasts with less-hindered N-Boc α-aminonitriles (e.g., tert-butyl (1-cyanoethyl)carbamate) that lack the steric shielding provided by dual ethyl substituents. The compound's consistent purity specifications (95-97% ) ensure reproducible outcomes in ligand synthesis applications where impurity profiles could compromise catalytic efficiency.

Reference Standard for Analytical Method Development and QC

Given the compound's defined purity specifications across multiple vendors (95% to 97% ), it serves as a suitable reference material for HPLC method development, LC-MS calibration, and other analytical quality control applications. The compound's distinct molecular weight (212.29 g/mol), unique SMILES pattern, and characteristic InChIKey (BNJFJTONSZBXDN-UHFFFAOYSA-N [1]) enable unambiguous identification in complex matrices. In contrast to analogs available only as single-vendor research chemicals, the multi-source availability of this compound supports cross-laboratory reproducibility and long-term analytical method continuity.

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